N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
3i-0777 is a novel GATA4-NKX2-5 transcriptional synergy activator, significantly enhancing the mechanical stretch-stimulated increase of the ANP mRNA levels.
Scientific Research Applications
Antimicrobial Activity
N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide and its derivatives have demonstrated significant potential in antimicrobial activities. For instance, a series of related compounds were synthesized and screened for their in vitro antibacterial and antifungal activities, showing effectiveness against various bacterial and fungal strains including Escherichia coli and Candida albicans (Desai et al., 2011). Similarly, other studies have synthesized derivatives and tested them for antimicrobial properties, further supporting their potential use as antimicrobial agents (Kariuki et al., 2021).
Anticancer Activity
Research has also been conducted on the anticancer potential of related compounds. For example, a study designed and synthesized derivatives that exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). This indicates the potential of such compounds in the development of novel anticancer therapies.
Structural Characterization
Structural characterization of similar compounds has been a focus as well, providing insights into their chemical properties. Studies involving single crystal diffraction have helped in understanding the molecular structure, which is crucial for tailoring these compounds for specific biomedical applications (Katariya et al., 2021).
Anti-tubercular Activity
Some derivatives have been evaluated for their anti-tubercular activity. A series of compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising results. This suggests their potential application in treating tuberculosis (Dighe et al., 2012).
Properties
Molecular Formula |
C21H18ClN3O2S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-12-28-21(23-13)25(17-10-8-16(22)9-11-17)20(26)18-14(2)27-24-19(18)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
GKELNWVZTJUVJN-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)ON=C1C2=CC=CC=C2)N(C3=CC=C(Cl)C=C3)C4=NC(C)CS4 |
Canonical SMILES |
CC1CSC(=N1)N(C2=CC=C(C=C2)Cl)C(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3i-0777; 3i 0777; 3i0777 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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